molecular formula C21H16BrNO2 B14801431 Benzamide, 2-benzoyl-N-(3-bromo-4-methylphenyl)-

Benzamide, 2-benzoyl-N-(3-bromo-4-methylphenyl)-

Cat. No.: B14801431
M. Wt: 394.3 g/mol
InChI Key: CLGPEKQWBGLLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide is an organic compound with the molecular formula C21H16BrNO2 It is characterized by the presence of a benzoyl group and a bromomethylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide typically involves the reaction of 3-bromo-4-methylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 3-bromo-4-methylaniline and the carbonyl group of benzoyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with substituted functional groups replacing the bromine atom.

Scientific Research Applications

2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar in structure but with different substituents on the phenyl ring.

    N-(4-methoxyphenyl)-3-bromobenzamide: Contains a methoxy group instead of a methyl group.

Uniqueness

2-Benzoyl-N-(3-bromo-4-methylphenyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its bromine and methyl substituents, along with the benzoyl group, make it a versatile compound for various applications.

Properties

Molecular Formula

C21H16BrNO2

Molecular Weight

394.3 g/mol

IUPAC Name

2-benzoyl-N-(3-bromo-4-methylphenyl)benzamide

InChI

InChI=1S/C21H16BrNO2/c1-14-11-12-16(13-19(14)22)23-21(25)18-10-6-5-9-17(18)20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25)

InChI Key

CLGPEKQWBGLLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.